molecular formula C20H17ClO5S B11012975 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-chlorobenzenesulfonate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-chlorobenzenesulfonate

Cat. No.: B11012975
M. Wt: 404.9 g/mol
InChI Key: MDGKLIVWAYAASY-UHFFFAOYSA-N
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Description

3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE typically involves multi-step organic reactions. One common approach is to start with the benzo[c]chromene core, which can be synthesized through a series of cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzo[c]chromene compounds .

Scientific Research Applications

3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-chloro-1-benzenesulfonate group, in particular, may enhance its reactivity and interaction with biological targets .

Properties

Molecular Formula

C20H17ClO5S

Molecular Weight

404.9 g/mol

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C20H17ClO5S/c1-12-10-17-19(15-4-2-3-5-16(15)20(22)25-17)18(11-12)26-27(23,24)14-8-6-13(21)7-9-14/h6-11H,2-5H2,1H3

InChI Key

MDGKLIVWAYAASY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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